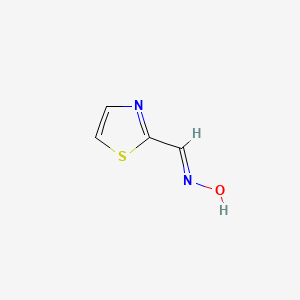

1,3-Thiazole-2-carbaldehyde oxime

Beschreibung

Nuclear Magnetic Resonance (NMR)

- Thiazole-H: δ 7.51–8.10 ppm (aromatic protons)

- Oxime (-CH=N-OH): δ 8.07–9.07 ppm (azomethine proton)

- Hydroxyl (-OH): δ 11.24–11.86 ppm (broad singlet)

¹³C NMR (DMSO-d₆, 100 MHz):

- Thiazole-C: 125–150 ppm

- Aldehyde carbon (C=O): ~160 ppm (shifted due to oxime formation)

Infrared (IR) Spectroscopy

| Bond vibration | Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3274 |

| C=N stretch | 1654 |

| C-S stretch | 1079 |

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 128.15 [M+H]⁺. Fragmentation patterns include loss of hydroxyl radical (- OH, m/z 111) and thiazole ring decomposition products.

UV-Vis Spectroscopy

Absorption maxima near 250–300 nm (π→π* transitions in the thiazole and oxime moieties).

Theoretical Computational Studies

Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal:

Molecular Orbital Analysis

- HOMO-LUMO gap : ~4.17 eV, indicating moderate chemical reactivity.

- HOMO : Localized on the thiazole ring and oxime nitrogen.

- LUMO : Dominated by the π* orbitals of the C=N bond.

Table 2: DFT-calculated parameters

| Parameter | Value (eV) |

|---|---|

| HOMO energy | -6.32 |

| LUMO energy | -2.15 |

| HOMO-LUMO gap | 4.17 |

Mulliken Charges

- Sulfur (S1): +0.32 e

- Oxime nitrogen (N2): -0.45 e

- Aldehyde carbon (C2): +0.28 e

Eigenschaften

IUPAC Name |

(NE)-N-(1,3-thiazol-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c7-6-3-4-5-1-2-8-4/h1-3,7H/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGBUYDVIGIHTP-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=N1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Thiazole-based compounds have been found to interact with various biological targets. More research is needed to identify the specific targets of 1,3-Thiazole-2-carbaldehyde oxime.

Mode of Action

Thiazole derivatives, in general, are known to undergo reactions with various biological targets. The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiazole derivatives are known to interact with a variety of biochemical pathways

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not readily available. These properties are crucial in determining the bioavailability of the compound. Future research should focus on these aspects to understand the pharmacokinetics of this compound.

Biochemische Analyse

Biochemical Properties

1,3-Thiazole-2-carbaldehyde oxime plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in reactions involving thiazole derivatives, which are crucial in the synthesis of various biochemical compounds. The interactions of this compound with enzymes such as DABCO (1,4-diazabicyclo[2.2.2]octane) have been studied, revealing its role in catalyzing reactions like the Baylis-Hillman reaction.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes and impact metabolic pathways, leading to changes in cellular behavior

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been observed to participate in the Baylis-Hillman reaction with methyl acrylate, catalyzed by DABCO, which has been studied using electrospray ionization mass spectrometry (ESI-MS). These interactions highlight the compound’s role in modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity. Understanding these temporal effects is essential for optimizing its use in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical changes. Additionally, toxic or adverse effects have been observed at high doses, emphasizing the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the Baylis-Hillman reaction, catalyzed by DABCO, is a notable example of its involvement in metabolic pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that the compound can be transported across cell membranes and distributed to specific cellular compartments, influencing its overall activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its role in cellular processes and optimizing its use in biochemical research.

Biologische Aktivität

1,3-Thiazole-2-carbaldehyde oxime is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound, characterized by its thiazole ring and oxime functional group, has been studied for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

| Property | Value |

|---|---|

| Molecular Formula | C4H4N2OS |

| Molecular Weight | 116.15 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CSC(=N1)C(=NO)C |

Synthesis

The synthesis of this compound typically involves the condensation reaction between thiazole derivatives and hydroxylamine. The general procedure includes:

- Reagents : Thiazole-2-carbaldehyde and hydroxylamine hydrochloride.

- Solvent : Dioxane or ethanol.

- Conditions : Heating under reflux for several hours.

This method yields the oxime derivative with good purity and yield rates of approximately 92% .

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve inhibition of bacterial enzyme activity, leading to cell death.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. It has shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.5 |

| HCT-116 | 12.8 |

Case Studies

A notable study published in the Journal of Medicinal Chemistry investigated the efficacy of this compound derivatives against multidrug-resistant bacterial strains. The findings indicated that certain derivatives exhibited enhanced antibacterial activity compared to standard antibiotics .

Another research effort focused on the compound's anticancer properties, demonstrating that it could inhibit tumor growth in vivo models while showing minimal toxicity to normal cells .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Drug Development : The thiazole moiety is widely recognized in drug design due to its presence in numerous bioactive compounds. 1,3-Thiazole-2-carbaldehyde oxime can serve as a scaffold for developing new pharmaceuticals targeting various diseases, including cancer and bacterial infections .

- Biological Activity : Compounds containing thiazole rings have been reported to exhibit significant biological activities such as:

Catalytic Applications

The oxime functional group in this compound makes it suitable for various catalytic processes. Oximes are known to participate in reactions such as:

- Hydrogen bonding interactions , which can enhance the selectivity and efficiency of catalytic cycles.

- Coordination with metal ions , facilitating reactions in organic synthesis and material science .

Material Science Applications

This compound can also be utilized in the development of new materials:

- Coordination Polymers : The compound can form coordination complexes with metals, leading to the creation of novel materials with unique properties.

- Supramolecular Chemistry : Its ability to form hydrogen bonds allows it to be used in supramolecular assemblies for sensor applications and drug delivery systems .

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of thiazole exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of an oxime group enhanced the binding affinity to bacterial enzymes, suggesting a promising direction for developing new antibiotics .

- Cancer Research : Research on thiazole-based compounds has shown their potential as inhibitors of specific cancer cell lines. The unique structural elements of this compound may contribute to its efficacy in targeting cancer pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs ; †Predicted for aryl-thiazole derivatives .

Key Observations :

- This compound exhibits a planar thiazole core, enhancing π-π stacking interactions in biological systems, while its aldehyde oxime group provides hydrogen-bonding capability .

- 4-Methylpentan-2-one oxime lacks aromaticity, resulting in lower polarity and higher volatility compared to thiazole-based oximes .

- Phosgene oxime , a dichlorinated derivative, is markedly more reactive and toxic, classified as a chemical warfare agent .

Key Findings :

- This compound shows moderate antifungal activity against Candida spp., likely due to its thiazole-oxime synergy disrupting fungal cell membranes .

- Phosgene oxime ’s extreme toxicity limits its utility, underscoring the importance of structural modifications in oxime derivatives for safe applications .

Vorbereitungsmethoden

Classical Synthesis via Hydroxylamine Hydrochloride Reaction

The most straightforward and commonly employed method for preparing 1,3-thiazole-2-carbaldehyde oxime involves the reaction of 1,3-thiazole-2-carbaldehyde with hydroxylamine hydrochloride in a suitable solvent medium such as ethanol or methanol. The general procedure includes:

- Dissolving 1,3-thiazole-2-carbaldehyde in ethanol or methanol.

- Adding hydroxylamine hydrochloride to the solution.

- Stirring the reaction mixture under controlled temperature to facilitate oxime formation.

This method benefits from simplicity and moderate reaction times, yielding the oxime as a solid product with moderate solubility in polar solvents. The reaction mechanism involves nucleophilic attack of hydroxylamine on the aldehyde carbonyl carbon, followed by dehydration to form the oxime functional group (-C=N-OH).

| Parameter | Details |

|---|---|

| Starting material | 1,3-Thiazole-2-carbaldehyde |

| Reagent | Hydroxylamine hydrochloride |

| Solvent | Ethanol or Methanol |

| Reaction type | Nucleophilic addition followed by dehydration |

| Product state | Solid |

| Solubility | Moderate in polar solvents (water, alcohols) |

| Typical yield | Moderate to high (dependent on conditions) |

This method is widely used due to its operational simplicity and the availability of starting materials. However, reaction conditions such as solvent choice, temperature, and reagent stoichiometry can influence yield and purity.

Continuous Flow Multistep Synthesis for Oxime Intermediates

A more advanced approach involves the synthesis of oxime intermediates relevant to thiazole derivatives, including this compound, using continuous flow chemistry. This method is particularly advantageous for scaling up and handling potentially hazardous intermediates safely.

Key features of this approach include:

- Use of continuous flow reactors to perform multistep synthesis.

- Generation of oxime intermediates on-demand, minimizing storage and decomposition risks.

- Improved safety profile due to controlled reaction conditions and heat dissipation.

- Enhanced reproducibility and scalability for laboratory and industrial applications.

An example process involves the preparation of 3-bromo-2-oxopropanal O-methyl oxime, a key intermediate structurally related to this compound, through a sequence of nitrosylation, methylation, and selective bromination steps. Handling of unstable intermediates such as methoxyimino derivatives is optimized in continuous flow to avoid thermal decomposition and safety hazards.

| Step | Description | Notes |

|---|---|---|

| Nitrosylation | Conversion of ethyl acetoacetate to nitroso intermediate | Requires acid treatment and CO release |

| O-Methylation | Methylation of oxime intermediate with dimethyl sulfate | Sensitive to base; requires careful control |

| Bromination | Selective bromination to introduce bromo substituent | Generates key oxime intermediate |

| Continuous Flow Reactor Use | Multistep reactions integrated in flow system | Enhances safety and scalability |

This method allows for rapid and convergent assembly of oxime-substituted thiazoles, providing access to medicinally relevant compounds with improved process efficiency.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydroxylamine Hydrochloride Reaction | 1,3-Thiazole-2-carbaldehyde, hydroxylamine hydrochloride | Ethanol or methanol, room temp or mild heating | Simple, direct, moderate to high yield | May require purification, solvent-dependent |

| Continuous Flow Multistep Synthesis | Ethyl acetoacetate, dimethyl sulfate, brominating agents | Continuous flow reactors, controlled temp | Safe scale-up, high reproducibility, on-demand generation | Requires specialized equipment, complex setup |

| One-Pot Multicomponent Reaction | Aryl glyoxals, thiobenzamides, lawsone | Acetic acid, 90 °C, catalyst-free | Rapid, high yield, catalyst-free, easy isolation | Focused on substituted thiazoles, not direct oxime synthesis |

Research Findings and Considerations

- The classical oxime formation reaction is well-established and provides a reliable route to this compound, suitable for small to medium scale synthesis.

- Continuous flow techniques address safety and scalability issues, especially important when intermediates are thermally unstable or hazardous. This method is gaining traction in pharmaceutical process development.

- Multicomponent reactions leveraging oxime intermediates expand the synthetic utility of this compound derivatives, enabling access to diverse bioactive thiazole compounds.

- Reaction conditions such as solvent choice, temperature control, reagent purity, and stoichiometry critically affect yield and product purity across all methods.

- Purification challenges, especially in batch processes, can be mitigated by continuous flow or one-pot synthesis strategies.

Q & A

Q. What are the common synthetic routes for 1,3-Thiazole-2-carbaldehyde oxime, and how are reaction conditions optimized?

The synthesis typically involves the condensation of 1,3-thiazole-2-carbaldehyde with hydroxylamine hydrochloride under alkaline conditions. Solvents like ethanol or methanol are used, with reflux temperatures (70–80°C) to drive the reaction to completion. Purification often employs recrystallization from ethanol or column chromatography using silica gel with ethyl acetate/hexane mixtures. Reaction optimization may include adjusting pH (e.g., sodium acetate buffer) and monitoring via TLC or GC-MS to confirm oxime formation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy : To confirm the presence of oxime (-NOH) stretches (~3200–3300 cm⁻¹) and thiazole ring vibrations (C=N at ~1600 cm⁻¹).

- NMR (¹H and ¹³C) : For structural elucidation, such as the aldehyde proton (δ ~9–10 ppm in carbaldehyde) shifting upon oxime formation and thiazole ring carbons (δ ~150–160 ppm).

- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .

Q. How is the compound handled safely in laboratory settings?

Safety protocols include:

- Using PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Working in a fume hood to prevent inhalation of vapors.

- Storing the compound in airtight containers away from light and moisture. Waste disposal follows institutional guidelines for organic compounds, often involving neutralization and incineration .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the oxime group and thiazole ring to predict sites for nucleophilic attack. Solvent effects are incorporated via polarizable continuum models (PCM). Transition state analysis identifies energy barriers for reactions like cyclization or tautomerization .

Q. How do hydrogen-bonding patterns influence the crystallographic stability of this compound?

Graph set analysis (as per Etter’s rules) identifies recurring motifs like D₁¹ (single donor-single acceptor) or R₂²(8) (eight-membered rings) in crystal structures. Hydrogen bonds between the oxime (-NOH) and thiazole nitrogen stabilize the lattice. SHELXL refinement can resolve ambiguities in H-bond geometries, with thermal displacement parameters indicating dynamic interactions .

Q. What strategies address contradictions in reported biological activity data for thiazole-oxime derivatives?

Discrepancies may arise from assay variability (e.g., MIC vs. IC₅₀) or impurities. Mitigation includes:

- Reproducing assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests).

- Purity verification via HPLC (>95%) and elemental analysis.

- Comparative studies using structural analogs to isolate functional group contributions .

Q. How does the electronic nature of the thiazole ring affect the tautomeric equilibrium of the oxime group?

Electron-withdrawing substituents on the thiazole (e.g., -NO₂) stabilize the oxime’s keto form via conjugation, shifting tautomer equilibrium. UV-Vis spectroscopy (λ ~270–300 nm) and variable-temperature NMR track tautomer ratios. Theoretical calculations (NBO analysis) quantify resonance stabilization effects .

Methodological Guidance Tables

Table 1: Common Synthetic Conditions for this compound

| Step | Reagents/Conditions | Monitoring Method | Yield Range |

|---|---|---|---|

| Condensation | NH₂OH·HCl, EtOH, NaOH, reflux (3 h) | TLC (EtOAc/hexane 1:2) | 70–85% |

| Purification | Recrystallization (EtOH) | Melting point (mp ~145–148°C) | >95% purity |

Table 2: Key Crystallographic Parameters Refined via SHELXL

| Parameter | Value | Significance |

|---|---|---|

| R₁ | <0.05 | High data accuracy |

| C-O bond length | 1.23 Å | Confirms oxime geometry |

| H-bond distance | 2.85 Å | Indicates strong N-H⋯N interaction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.